molecular formula C7H5BrN2O B6324626 5-Bromo-6-methoxypicolinonitrile CAS No. 1261269-71-9

5-Bromo-6-methoxypicolinonitrile

Cat. No.: B6324626
CAS No.: 1261269-71-9
M. Wt: 213.03 g/mol
InChI Key: FTBHJQKTCPDZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxypicolinonitrile is a versatile chemical building block prized in medicinal chemistry and drug discovery research. The presence of both a bromine atom and a nitrile group on the pyridine core makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . The methoxy group offers a further site for functionalization, increasing its synthetic utility. As a picolinonitrile derivative, it is of particular interest in the development of pharmaceuticals and agrochemicals. Researchers utilize this compound in the synthesis of complex peptide mimetics and other bioactive molecules, leveraging modern synthetic techniques like solid-phase synthesis and native chemical ligation . The compound should be handled with care, and proper personal protective equipment should be worn. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBHJQKTCPDZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704719
Record name 5-Bromo-6-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-71-9
Record name 5-Bromo-6-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromo 6 Methoxypicolinonitrile

Strategic Retrosynthetic Disconnections for 5-Bromo-6-methoxypicolinonitrile

A logical retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections involve the carbon-cyanide, carbon-methoxy, and carbon-bromine bonds. A plausible route commences with the disconnection of the nitrile group, leading back to a 5-bromo-6-methoxypyridine derivative. This can be achieved through established cyanation methodologies.

Further disconnection of the methoxy (B1213986) group from the 5-bromo-6-methoxypyridine intermediate would yield a dihalogenated precursor, such as 5-bromo-6-chloropyridine. This dihalopyridine serves as a versatile starting material, allowing for sequential and regioselective introduction of the methoxy and cyano functionalities. The retrosynthetic pathway can be visualized as follows:

Figure 1: Retrosynthetic analysis of this compound.

This strategic approach allows for the construction of the target molecule from simpler, commercially available precursors.

Synthesis of Key Pyridine (B92270) Precursors for Functionalization

The successful synthesis of this compound is contingent on the efficient preparation of key pyridine precursors. This section details the critical steps involved in their synthesis.

Regioselective Bromination of Pyridine Derivatives

The introduction of a bromine atom at the 5-position of the pyridine ring is a crucial step. This can be achieved through the electrophilic bromination of a suitable pyridine precursor. For instance, the synthesis of 2-amino-5-bromopyridine (B118841) can be accomplished by reacting 2-aminopyridine (B139424) with bromine in a suitable solvent. thermofisher.com The reaction conditions are critical to ensure the desired regioselectivity.

Alternatively, a precursor like 3-bromo-2-chloropyridine (B150940) can be synthesized and subsequently converted to its N-oxide, which can then undergo further functionalization. The synthesis of 3-bromo-2-chloropyridine 1-oxide involves heating a solution of 3-bromo-2-chloropyridine with an oxidizing agent like 3-chloroperoxybenzoic acid. guidechem.com

Introduction of Methoxy Functionality

The methoxy group can be introduced onto the pyridine ring via nucleophilic aromatic substitution. A common precursor for this step is a halopyridine, where the halogen atom is displaced by a methoxide (B1231860) source. For example, 5-bromo-2-methoxypyridine (B44785) can be prepared from 2,5-dibromopyridine (B19318) by reacting it with sodium methoxide in methanol. chemicalbook.com The reaction typically proceeds with high yield under reflux conditions. chemicalbook.com

In the context of the proposed retrosynthesis, the methoxy group would be introduced by reacting a 6-chloro-picolinonitrile intermediate with a methoxide source. While direct literature for this specific transformation on 5-bromo-6-chloropicolinonitrile (B1375829) is scarce, the principle is well-established in pyridine chemistry.

Formation of Picolinonitrile Moiety via Cyanation Reactions

The formation of the picolinonitrile moiety is a key transformation. This is typically achieved through a cyanation reaction, where a suitable leaving group on the pyridine ring is displaced by a cyanide source. A common method involves the reaction of a halopyridine with a metal cyanide, such as potassium or sodium cyanide, often in the presence of a catalyst.

For instance, the synthesis of 5-Bromo-6-chloropicolinonitrile can be achieved from 3-bromo-2-chloropyridine 1-oxide. guidechem.com The N-oxide is reacted with trimethylsilyl (B98337) cyanide in the presence of a base like triethylamine (B128534). guidechem.com This reaction proceeds through the formation of a cyanated intermediate, which then rearranges to the final picolinonitrile product. guidechem.com

Another approach involves the Sandmeyer-type reaction of an aminopyridine precursor. For example, 2-amino-3-bromopyridine (B76627) can undergo a palladium-catalyzed cyanation reaction with potassium ferrocyanide to yield 2-amino-3-cyanopyridine. chemicalbook.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.

In the synthesis of 5-Bromo-6-chloropicolinonitrile from 3-bromo-2-chloropyridine 1-oxide, the amount of trimethylsilyl cyanide and the reaction temperature are critical. guidechem.com The reaction is typically carried out in acetonitrile, and heating is required to drive the reaction to completion. guidechem.com The use of an excess of the cyanating agent and careful control of the temperature can significantly improve the yield. guidechem.com

The subsequent methoxylation step would require optimization of the base, solvent, and temperature to ensure selective substitution of the chloro group without affecting the bromo and cyano functionalities.

Below is a table summarizing typical reaction conditions for the key synthetic steps, based on related transformations found in the literature.

StepPrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Bromination 2-AminopyridineBr2, Acetic AcidAcetic Acid--- thermofisher.com
N-Oxidation 3-Bromo-2-chloropyridinem-CPBA1,2-DichloroethaneReflux761 guidechem.com
Cyanation 3-Bromo-2-chloropyridine 1-oxideTMSCN, Et3NAcetonitrile50 - Reflux7267 guidechem.com
Methoxylation 2,5-DibromopyridineNaOH, MethanolMethanolReflux598 chemicalbook.com

Comparative Analysis of Synthetic Routes to Related Picolinonitrile Derivatives

Several synthetic routes have been developed for the preparation of picolinonitrile derivatives. A comparative analysis of these methods provides valuable insights into the selection of an optimal strategy for the synthesis of this compound.

One common approach is the direct cyanation of pyridine N-oxides. This method offers a regioselective route to 2-cyanopyridines. An alternative is the palladium-catalyzed cyanation of halopyridines, which is a versatile method applicable to a wide range of substrates.

The synthesis of 5-bromo-6-(cyclopropylmethoxy)nicotinic acid from 5-bromo-6-chloronicotinic acid demonstrates the feasibility of nucleophilic substitution at the 6-position of a brominated pyridine ring. chemicalbook.com This suggests that a similar approach could be employed for the synthesis of this compound.

The following table provides a comparative overview of different synthetic routes to related picolinonitrile derivatives.

MethodPrecursorReagentsKey FeaturesReference
Cyanation of N-Oxide 3-Bromopyridine-N-oxideTrimethylsilyl cyanide, TriethylamineGood yields, regioselective for the 2-position. chemicalbook.com
Palladium-catalyzed Cyanation 2-Amino-3-bromopyridineK4[Fe(CN)6], Pd catalystTolerant of various functional groups. chemicalbook.com
Nucleophilic Substitution 5-Bromo-6-chloronicotinic acidCyclopropyl carbinol, KOHDemonstrates reactivity at the 6-position. chemicalbook.com

Sustainable Synthesis Approaches for Halogenated Pyridine Systems

The development of sustainable synthetic methods for halogenated pyridines is a significant focus in green chemistry. These strategies aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods. Key areas of innovation include flow chemistry, catalytic halogenation, and the use of eco-friendly reagents.

Flow chemistry, or continuous flow synthesis, offers substantial advantages for the production of halogenated pyridines. guidechem.comgoogle.com By conducting reactions in a continuously flowing stream through a reactor, this methodology allows for superior control over reaction parameters such as temperature, pressure, and reaction time. guidechem.com This precise control can lead to higher yields, improved selectivity, and enhanced safety, particularly when handling hazardous reagents or intermediates. google.com For the synthesis of compounds like this compound, a multi-step process could be streamlined into a telescoped sequence in a flow reactor, minimizing manual handling and purification steps between reactions. google.com This approach not only increases efficiency but also reduces solvent usage and waste generation. google.com

Catalytic methods are at the forefront of sustainable halogenation. Traditional bromination reactions often rely on stoichiometric amounts of bromine, which can be hazardous and produce significant waste. Modern approaches focus on using catalytic systems that can utilize milder brominating agents or bromide salts in conjunction with an oxidant. For instance, oxidative bromination using a catalytic amount of a transition metal and a green oxidant like hydrogen peroxide can be a more atom-economical and environmentally benign alternative. google.com Such methods reduce the formation of toxic byproducts and allow for the recycling of the catalyst.

The choice of reagents and solvents is also a critical aspect of sustainable synthesis. The principles of green chemistry encourage the use of non-toxic, renewable, and biodegradable solvents. For example, replacing chlorinated solvents like dichloromethane (B109758) and 1,2-dichloroethane, which are often used in traditional pyridine halogenation, with greener alternatives can significantly reduce the environmental impact of the synthesis. guidechem.com Furthermore, the development of solid-supported reagents and catalysts can simplify purification processes, often requiring simple filtration rather than complex chromatographic separations, thereby reducing solvent consumption.

A plausible advanced synthetic route to this compound can be constructed based on known transformations of pyridine derivatives. A key intermediate, 5-Bromo-6-chloropicolinonitrile, can be synthesized in a two-step process starting from 3-bromo-2-chloropyridine. guidechem.com The subsequent nucleophilic substitution of the chloro group with a methoxy group yields the final product.

The initial step involves the oxidation of 3-bromo-2-chloropyridine to its corresponding N-oxide. guidechem.com This is a common strategy to activate the pyridine ring for subsequent functionalization. The reaction is typically carried out using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as 1,2-dichloroethane. guidechem.com

The second step is the cyanation of the N-oxide intermediate to introduce the nitrile group at the C2 position, furnishing 5-Bromo-6-chloropicolinonitrile. guidechem.com This transformation can be achieved using a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a base such as triethylamine. guidechem.com

The final step is the methoxylation of 5-Bromo-6-chloropicolinonitrile. This can be accomplished by reacting the intermediate with sodium methoxide in methanol. This nucleophilic aromatic substitution reaction replaces the chlorine atom with a methoxy group to afford this compound. This step is generally efficient and clean, with the main byproduct being sodium chloride.

The following table details the experimental data for the synthesis of the key precursor, 5-Bromo-6-chloropicolinonitrile.

Table 1. Synthesis of 5-Bromo-6-chloropicolinonitrile

Step Starting Material Reagents Solvent Reaction Time Temperature Yield
1 3-Bromo-2-chloropyridine m-Chloroperoxybenzoic acid 1,2-Dichloroethane 7 hours Reflux 61%
2 3-Bromo-2-chloropyridine 1-oxide Trimethylsilyl cyanide, Triethylamine Acetonitrile 3 days 50°C to Reflux 45%

This data is based on the synthetic procedure for 5-Bromo-6-chloropicolinonitrile. guidechem.com

Applying sustainable principles to this synthesis could involve several modifications. For the N-oxidation step, alternative oxidants to m-CPBA could be explored, such as hydrogen peroxide with a suitable catalyst, to avoid chlorinated byproducts. The cyanation step, which uses the toxic reagent TMSCN, could potentially be replaced with a greener alternative or performed in a flow reactor to enhance safety and control. For the final methoxylation step, conducting the reaction under flow conditions could reduce reaction times and improve energy efficiency.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Methoxypicolinonitrile

Nucleophilic Displacement Reactions on the Bromine and Methoxy (B1213986) Centers

The pyridine (B92270) ring in 5-Bromo-6-methoxypicolinonitrile is electron-deficient, which, combined with the presence of the bromine atom, makes the C5-position susceptible to nucleophilic aromatic substitution (SNAr). In a documented synthetic route, this compound has been shown to react with 4-methyl-1H-imidazole. This reaction results in the displacement of the bromide ion by the imidazole (B134444) nucleophile to form 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile. This transformation is a key step in the synthesis of certain oxadiazine compounds. google.com

While the bromine atom is the more labile leaving group under these conditions, the methoxy group at the C6-position could potentially undergo nucleophilic displacement, particularly with strong nucleophiles or under forcing reaction conditions. However, literature primarily details the displacement of the bromine atom.

ReactantNucleophileProductReaction Type
This compound4-methyl-1H-imidazole6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrileNucleophilic Aromatic Substitution

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira) Involving the Bromine Substituent

The carbon-bromine bond in this compound is a prime handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed for cross-coupling reactions involving aryl bromides. While specific examples detailing Suzuki, Stille, or Sonogashira couplings of this compound are not extensively documented in readily available literature, the general principles of these reactions are applicable. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst, in the presence of a base, would facilitate the reaction between this compound and an organoboron reagent (e.g., a boronic acid or ester) to yield a 5-aryl- or 5-vinyl-6-methoxypicolinonitrile derivative.

A patent for the synthesis of oxadiazine compounds describes a palladium-catalyzed reaction that, while not explicitly named a Suzuki or other common cross-coupling reaction, follows a similar pattern. google.com In this multi-step synthesis, a derivative of this compound is coupled with another molecule using a palladium catalyst (Pd2(dba)3) and a specialized phosphine (B1218219) ligand (t-BuMe4Xphos). google.com This highlights the utility of palladium catalysis in functionalizing this heterocyclic core.

Coupling ReactionCatalyst/LigandCoupling PartnerProduct Type
Suzuki-Miyaura (General)Pd(0) complex, BaseOrganoboron reagent5-Aryl/vinyl-6-methoxypicolinonitrile
Patent ExamplePd2(dba)3, t-BuMe4XphosComplex organic fragmentSubstituted picolinonitrile derivative

Nickel catalysts have emerged as a more economical alternative to palladium for certain cross-coupling reactions. They are particularly effective in coupling aryl halides with a variety of partners. Although specific examples of nickel-catalyzed couplings with this compound are not prevalent in the surveyed literature, the reactivity of the C-Br bond suggests its suitability for such transformations. Nickel-catalyzed reactions, such as Kumada or Negishi couplings, could potentially be employed to introduce alkyl, aryl, or other organic moieties at the 5-position of the pyridine ring.

Transformations of the Nitrile Group in this compound

The nitrile group is a versatile functional group that can be converted into a range of other functionalities, including amines, amides, and carboxylic acids.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-6-methoxypicolinic acid. Alternatively, partial hydrolysis can afford the amide, 5-bromo-6-methoxypicolinamide (B13673139). In fact, a documented synthesis of this compound starts from the corresponding amide. google.com The dehydration of 5-bromo-6-methoxypicolinamide using a dehydrating agent such as trifluoroacetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) yields this compound. google.com

Furthermore, the nitrile group can react with hydroxylamine (B1172632) to form an N-hydroxyamidine. Specifically, the reaction of this compound with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate leads to the formation of (Z)-5-bromo-N'-hydroxy-6-methoxypicolinimidamide. google.com This intermediate is valuable for the construction of more complex heterocyclic systems. google.com

Starting MaterialReagentsProductTransformation
5-bromo-6-methoxypicolinamideTrifluoroacetic anhydride, TriethylamineThis compoundDehydration
This compoundHydroxylamine hydrochloride, Sodium bicarbonate(Z)-5-bromo-N'-hydroxy-6-methoxypicolinimidamideN-Hydroxyamidine formation

The nitrile group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and other hydride reagents. The reduction of this compound would yield (5-bromo-6-methoxypyridin-2-yl)methanamine. This transformation provides a route to introduce an aminomethyl group, which is a valuable pharmacophore in medicinal chemistry. While specific documented examples for this particular substrate were not found in the immediate search, this is a standard and predictable transformation in organic chemistry.

Cycloaddition Reactions

Currently, there is a lack of specific published research detailing the involvement of this compound in cycloaddition reactions. While cycloadditions are a fundamental class of reactions in organic chemistry, particularly for the synthesis of heterocyclic compounds, specific studies involving this substituted picolinonitrile have not been found in a review of available scientific literature.

General principles of cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, often involve electron-rich or electron-poor π-systems. The electronic nature of the pyridine ring in this compound, being substituted with both an electron-withdrawing bromo group and cyano group, and an electron-donating methoxy group, presents a complex substrate for such reactions. Theoretical studies or experimental work would be required to determine its dienophilic or dipolarophilic character, as well as the potential for the pyridine ring itself to act as a diene. Without dedicated research, any discussion on potential cycloaddition pathways, regioselectivity, or stereoselectivity would be purely speculative.

Reactivity of the Pyridine Ring System under Various Conditions

The reactivity of the pyridine ring in this compound is influenced by the interplay of its substituent groups. The methoxy group at the 6-position is expected to activate the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it. Conversely, the bromo and cyano groups at the 5- and 2-positions, respectively, are deactivating, withdrawing electron density from the ring and making it less susceptible to electrophilic attack.

Investigation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

A thorough investigation of reaction mechanisms involving this compound would necessitate detailed kinetic and spectroscopic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be crucial for identifying reaction intermediates and products. Kinetic studies, monitoring reaction rates under varying concentrations and temperatures, would provide insight into the reaction order and activation parameters, helping to elucidate the mechanistic pathway.

At present, there are no published kinetic or spectroscopic studies focused on the reaction mechanisms of this compound. Mechanistic investigations are foundational to understanding and optimizing chemical reactions. For this compound, such studies could, for instance, clarify the electronic effects of the substituents on reaction rates or probe the stability of potential intermediates. The absence of this research highlights a gap in the chemical literature concerning the detailed reactivity of this particular substituted pyridine.

Computational and Theoretical Chemistry of 5 Bromo 6 Methoxypicolinonitrile

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 5-Bromo-6-methoxypicolinonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry and electronic properties in the gaseous phase. researchgate.net

The calculations would begin by predicting the most stable three-dimensional arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. For instance, a study on a similar molecule, 5-bromobenzene-1,3-dicarbonitrile, used DFT to calculate these geometric parameters. researchgate.net Such calculations for this compound would yield a detailed picture of its molecular framework.

Electronic properties derived from DFT studies include the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and will have higher chemical reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative Predicted Structural Parameters for this compound using DFT/B3LYP/6-311++G(d,p) Note: This data is representative of typical DFT outputs and is for illustrative purposes.

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
C-Br 1.895 C-C-Br 119.5
C-O 1.350 C-O-CH3 117.8
C-CN 1.445 C-C-CN 178.5
C=N (ring) 1.330 C-N-C (ring) 118.0
Dihedral Angles (°) Electronic Properties
C-C-O-C 179.9 HOMO Energy -6.8 eV
Br-C-C-C 180.0 LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.3 eV

Conformational Landscape and Energetic Profiling

The presence of the methoxy (B1213986) group (-OCH3) introduces a degree of rotational freedom in the this compound molecule. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. researchgate.net

By systematically rotating the methoxy group relative to the picolinonitrile ring, a potential energy surface can be mapped. This process identifies low-energy conformers, which represent the most stable shapes of the molecule, and the transition states that connect them. researchgate.net Quantum-chemical methods, such as the Møller-Plesset second-order (MP2) method, are often used for accurate energetic profiling. researchgate.net The resulting energy profile reveals the energy barriers between different conformers, providing insight into the molecule's flexibility at different temperatures. researchgate.net This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data that can aid in the experimental identification and characterization of a compound. DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.net The theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net

Furthermore, advanced nuclear magnetic resonance (NMR) parameters can be calculated. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to predict the ¹H and ¹³C NMR chemical shifts for this compound. These theoretical values serve as a powerful tool for interpreting complex experimental NMR spectra and confirming the structural assignment of the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies and NMR Shifts for this compound Note: This data is representative of typical computational outputs and is for illustrative purposes.

Spectroscopic Data Type Assignment Predicted Value
Vibrational Frequencies (cm⁻¹) C≡N stretch 2240
C-O stretch (methoxy) 1250
C-Br stretch 680
Aromatic C-H stretch 3050
¹³C NMR Chemical Shifts (ppm) C-Br 115.2
C-OCH3 162.5
C-CN 118.0
CN (nitrile) 117.5
¹H NMR Chemical Shifts (ppm) O-CH3 3.95

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations of this compound requires exploring potential reaction pathways. Computational modeling can map out the energetic landscape of a chemical reaction, from reactants to products, through a critical intermediate stage known as the transition state. chemrxiv.org

Techniques like accelerated molecular dynamics and network analysis can be employed to discover potential reaction pathways automatically. nih.gov Once a potential pathway is identified, methods such as the nudged elastic band (NEB) can be used to locate the precise geometry and energy of the transition state. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, determines the kinetic feasibility of a reaction. nih.gov This type of analysis is crucial for predicting reactivity, understanding reaction mechanisms, and designing new synthetic routes. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Picolinonitrile Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used in medicinal chemistry to establish a correlation between the chemical structure of compounds and their biological activity. nih.govsemanticscholar.org While specific QSAR models for this compound would require a dataset of structurally similar compounds with measured biological activity, the picolinonitrile scaffold is a known component in bioactive molecules. rsc.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools used to develop these models. mdpi.comnih.gov These analyses correlate the biological activity of a series of compounds with their 3D properties, like steric and electrostatic fields. mdpi.com By studying a library of picolinonitrile derivatives, a QSAR model could be developed to predict the potential biological activity of new compounds, including this compound, and guide the design of more potent analogues. nih.govrsc.org These models help identify which structural features are critical for a desired biological effect. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite its availability as a chemical building block, a comprehensive review of scientific literature and patent databases reveals a notable absence of published research detailing the specific applications of this compound in advanced materials and medicinal chemistry. While the structural motifs of brominated and methoxylated pyridines are common in various fields of chemical research, this particular compound, identified by its CAS number 1261269-71-9, does not appear in dedicated studies that align with its potential uses as a versatile synthetic intermediate or as a ligand in coordination chemistry.

Extensive searches for data on the utilization of this compound have yielded no specific findings for the outlined applications. The compound is listed by numerous chemical suppliers, indicating its availability for research and development purposes. However, the scientific output detailing its subsequent use in creating diversified heterocyclic scaffolds, potential pharmaceutical lead compounds, or agrochemical derivatives could not be located in the public domain.

Similarly, there is no available research on its exploration as a ligand in coordination chemistry. Consequently, information regarding the design, synthesis, and catalytic activity of any metal complexes derived from this compound is absent from the reviewed literature.

While general methodologies exist for the synthesis of heterocyclic compounds and the development of metal catalysts, and other related bromopyridine derivatives have been studied, these findings are not directly applicable to this compound and therefore fall outside the scope of this article. The lack of specific data prevents a detailed discussion on the topics of interest.

Applications of 5 Bromo 6 Methoxypicolinonitrile in Advanced Materials and Medicinal Chemistry Research

Development of Molecular Probes and Inhibitors for Biological Targets

Beyond radiochemistry, the scaffold of 5-Bromo-6-methoxypicolinonitrile is instrumental in the broader field of medicinal chemistry for developing molecular probes and therapeutic inhibitors.

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific chemical features of a molecule influence its biological activity. The substituted pyridine (B92270) ring of this compound allows for systematic modifications to probe these relationships. For example, in the development of quinazoline (B50416) derivatives as anticancer agents, the presence and position of a bromo substituent were found to be critical for activity. nih.govresearchgate.net SAR studies on terbenzimidazoles also revealed that lipophilic substituents at the 5-position correlate with enhanced cytotoxicity, and modifications at both the 5- and 6-positions can retain topoisomerase I poisoning activity. nih.gov Similarly, in the development of antifungal picolinamides, chloro-substituted derivatives showed the highest activity against certain fungi. scialert.net These examples on related heterocyclic structures underscore the principle that the bromo and methoxy (B1213986) groups of this compound are key handles for medicinal chemists to tune a compound's potency, selectivity, and pharmacokinetic properties.

SAR Insights from Related Heterocyclic Compounds

Compound ClassStructural ModificationImpact on ActivityReference
Quinazoline-4-onesSubstitution at the SH positionAffected anticancer activity nih.gov
6-bromo-quinazolinesSubstitution at position 4Influenced anticancer properties researchgate.net
TerbenzimidazolesLipophilic groups at 5-positionEnhanced cytotoxicity nih.gov
PicolinamidesChloro substitutionMaximum antifungal activity against R. solani scialert.net

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, leading to the production of an oncometabolite, D-2-hydroxyglutaric acid. nih.gov Developing small molecule inhibitors that selectively target the mutant form of IDH1 (mIDH1) is a major therapeutic strategy. nih.govresearchgate.net A key design principle for these inhibitors is the targeting of an allosteric site—a location on the enzyme distinct from the active site. nih.govnih.gov

Crystal structures of mIDH1 in complex with inhibitors have revealed that these molecules often bind at the dimer interface of the enzyme. nih.gov One successful strategy involves designing inhibitors that disrupt the binding of essential metal cations, like Mg²⁺, which are necessary for the enzyme's catalytic activity. nih.gov Although this compound has not been explicitly reported as a core for a clinical mIDH1 inhibitor, its pyridine-nitrile structure represents a valid scaffold for designing new allosteric inhibitors. The nitrogen atoms in the pyridine ring and nitrile group can act as hydrogen bond acceptors or metal coordinators, features that are critical for binding within the allosteric pocket and disrupting the enzyme's function. The discovery of quinolinone derivatives as potent mIDH1 inhibitors highlights the utility of nitrogen-containing heterocyclic scaffolds in this area. nih.gov

Characteristics of mIDH1 Inhibitors

Inhibitor ClassBinding SiteMechanism of ActionReference
Bis-imidazole phenol (B47542) (Compound 1)Allosteric site at the dimer interfaceCompetitive with respect to Mg2+; disrupts metal binding network nih.gov
Quinolinones (e.g., Compound 63)Allosteric siteInhibition of mIDH1 with selectivity over wild-type nih.gov
AG-120 (Ivosidenib)Allosteric siteReduces 2-hydroxyglutarate levels biorxiv.org

The picolinonitrile structure is related to other nitrogen-containing heterocycles that have shown promise as antifungal agents. Picolinamide derivatives, for instance, have demonstrated significant activity against a range of soil-borne fungal pathogens. scialert.net Studies have shown that chloro-substituted picolinamides are particularly effective against Rhizoctonia solani. scialert.net Furthermore, other pyridine derivatives have been explored for their antifungal properties and incorporated into materials like paints. researchgate.net The search for new antifungal agents is critical, and the nitrile group itself, as seen in compounds derived from natural glucosinolates, can contribute to antifungal activity. nih.gov The structural similarity of this compound to these active compounds suggests its potential as a starting point for the synthesis of novel antifungal agents.

Advanced Analytical and Characterization Methodologies for 5 Bromo 6 Methoxypicolinonitrile Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of newly synthesized compounds. It provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and confirmation of the molecular formula.

For 5-Bromo-6-methoxypicolinonitrile (Molecular Formula: C₇H₅BrN₂O), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a protonated molecule [M+H]⁺. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions. A key feature in the mass spectrum of this compound is the isotopic pattern conferred by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two major peaks of nearly equal intensity separated by 2 Da, a signature pattern for monobrominated compounds.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the parent ion into smaller, stable fragments. The fragmentation pattern is predictable based on the compound's structure, revealing the connectivity of its constituent parts.

Detailed Research Findings: In a typical ESI-HRMS experiment, a sample of this compound would be analyzed in positive ion mode. The resulting spectrum would confirm the presence of the [M+H]⁺ ion and its corresponding ⁸¹Br isotopic peak.

Table 1: Predicted HRMS Data for this compound
Ion SpeciesCalculated m/zDescription
[C₇H₅⁷⁹BrN₂O+H]⁺212.9712Protonated molecule with ⁷⁹Br isotope
[C₇H₅⁸¹BrN₂O+H]⁺214.9692Protonated molecule with ⁸¹Br isotope

Proposed Fragmentation Pathway:

m/z 197.9/199.9: Loss of a methyl radical (•CH₃) from the methoxy (B1213986) group.

m/z 183.9/185.9: Subsequent loss of a carbonyl group (CO) or cleavage of the methoxy group.

m/z 103.9: Loss of Br and HCN, indicating the core pyridine (B92270) structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of electromagnetic radiation corresponding to molecular vibrations.

For this compound, the most characteristic and easily identifiable peak in the IR spectrum is the nitrile (C≡N) stretching vibration. This appears as a strong, sharp absorption band in a relatively uncongested region of the spectrum. Other key vibrations include the C-O stretching of the methoxy ether group, C=C and C=N stretching vibrations within the aromatic pyridine ring, and various C-H bending and stretching modes. The C-Br stretch occurs at a lower frequency, typically in the fingerprint region.

Detailed Research Findings: The IR spectrum provides a diagnostic fingerprint for the compound, confirming the presence of its key functional moieties.

Table 4: Predicted IR Absorption Frequencies
Frequency (cm⁻¹)Vibration TypeIntensity
~3000-3100Aromatic C-H StretchMedium
~2950, 2850Aliphatic C-H Stretch (-OCH₃)Medium
~2230C≡N StretchStrong, Sharp
~1580, 1470Aromatic C=C/C=N StretchMedium-Strong
~1250Asymmetric C-O-C StretchStrong
~1020Symmetric C-O-C StretchStrong
~600-700C-Br StretchMedium

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to calculate a detailed map of electron density and thus build an atomic model of the molecule.

This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of molecules in the crystal lattice, elucidating intermolecular interactions such as π-π stacking between pyridine rings, dipole-dipole interactions, or potential halogen bonding involving the bromine atom. Such information is invaluable for understanding the solid-state properties of the material. To perform this analysis, a high-quality single crystal of this compound must first be grown.

Detailed Research Findings: While no public crystal structure for this specific compound is available, a hypothetical analysis would yield data similar to that presented in Table 5. The data would confirm the planarity of the pyridine ring and provide precise measurements of the substituent geometries.

Table 5: Hypothetical Crystallographic Data
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = ~8.5 Å, b = ~7.2 Å, c = ~13.1 Å, β = ~95°
Volume (V)~800 ų
Molecules per Unit Cell (Z)4
Calculated Density~1.75 g/cm³

Chromatographic Purification and Purity Assessment Techniques (HPLC, GC-MS)

Chromatographic methods are essential for both the purification of the target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for determining the purity of non-volatile organic compounds. A typical method for this compound would involve reverse-phase chromatography. The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica), and a polar mobile phase (e.g., a gradient of water and acetonitrile) is used for elution. sielc.com A UV detector would monitor the eluent, and the purity is calculated from the relative area of the product peak compared to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS offers excellent separation and identification capabilities. The sample is vaporized and separated on a capillary column before entering a mass spectrometer. The retention time from the GC provides a measure of the compound's identity under specific conditions, while the mass spectrum provides definitive structural confirmation, which can be correlated with HRMS data. This technique is highly effective for identifying and quantifying volatile impurities.

Detailed Research Findings: A standard purity analysis by HPLC would provide a chromatogram showing a major peak for the product and its retention time.

Table 6: Representative HPLC Purity Analysis Data
ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient: Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~7.8 min
Purity>99% (by peak area)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-methoxypicolinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, bromination of 6-methoxypicolinonitrile using NBS (N-bromosuccinimide) in DMF at 80°C yields ~85% product . Optimization requires controlling temperature and stoichiometry, as excess brominating agents may lead to di-substitution. Reaction monitoring via TLC or HPLC is critical to terminate the reaction at the mono-brominated stage.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Compare peaks to reference spectra (e.g., δ ~8.2 ppm for pyridine protons, δ ~55 ppm for methoxy carbons) .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 213.0 (C₇H₄BrN₂O) with >98% purity .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across solvents?

  • Methodological Answer : Discrepancies arise from variations in solvent purity and crystallinity. Systematically test solubility in DMSO, THF, and EtOAc using standardized protocols (e.g., 25°C, 24h agitation). For example, solubility in DMSO is ~50 mg/mL, but recrystallization from EtOAc may reduce apparent solubility due to polymorph formation . Use DSC (Differential Scanning Calorimetry) to identify polymorphic transitions .

Q. What strategies optimize regioselectivity in derivatizing this compound for heterocyclic synthesis?

  • Methodological Answer : The bromine atom at position 5 is more reactive than the methoxy group at position 6. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ (aq) at 80°C, achieving >90% cross-coupling yield . Competing side reactions (e.g., nitrile hydrolysis) are minimized by maintaining anhydrous conditions .

Q. How do steric and electronic effects influence the reactivity of this compound in organometallic reactions?

  • Methodological Answer : The electron-withdrawing nitrile and methoxy groups deactivate the pyridine ring, requiring stronger bases (e.g., LDA instead of NaH) for deprotonation. Steric hindrance at position 6 directs lithiation to position 4, confirmed by quenching with D₂O and analyzing deuterium incorporation via MS .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

  • Methodological Answer : Variations arise from:

  • Catalyst Purity : Commercial Pd catalysts (e.g., Pd₂(dba)₃) may contain stabilizers affecting activity. Pre-purify catalysts via recrystallization .
  • Moisture Sensitivity : Trace water hydrolyzes nitriles to amides; use molecular sieves in moisture-sensitive steps .
  • Replicate key experiments with controlled variables (e.g., solvent batch, humidity) to isolate factors .

Q. How should researchers address discrepancies in spectroscopic data for this compound?

  • Methodological Answer :

  • NMR Referencing : Calibrate spectrometers using internal standards (e.g., TMS) to eliminate solvent/shift artifacts .
  • Crystallography : Resolve ambiguities in substitution patterns via single-crystal X-ray diffraction .

Tables

Table 1 : Optimized Reaction Conditions for Bromination of 6-Methoxypicolinonitrile

ReagentSolventTemp (°C)Time (h)Yield (%)
NBSDMF80685
Br₂/FeCl₃CHCl₃601272

Source : Adapted from .

Table 2 : Solubility Profile of this compound

SolventSolubility (mg/mL)Notes
DMSO50Clear solution
EtOAc15Recrystallizes on cooling
THF30Hygroscopic degradation

Source : Experimental data from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methoxypicolinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methoxypicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.